15-Oxospiramilactone

Catalog No.
S536828
CAS No.
1053172-87-4
M.F
C22H30O4
M. Wt
358.478
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Oxospiramilactone

CAS Number

1053172-87-4

Product Name

15-Oxospiramilactone

IUPAC Name

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione

Molecular Formula

C22H30O4

Molecular Weight

358.478

InChI

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1

InChI Key

RCPPZYXWUAJXMA-KGYWYPJXSA-N

SMILES

CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2

Solubility

Soluble in DMSO

Synonyms

NC043; NC-043; NC 043.

Description

The exact mass of the compound (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione is 358.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

15-Oxospiramilactone is a semi-synthetic diterpenoid compound derived from natural sources, characterized by its unique structure that includes a lactone functional group. This compound has garnered attention for its potential therapeutic properties, particularly in the context of mitochondrial function and cellular signaling pathways. The molecular formula for 15-oxospiramilactone is C22H30O5, with a molecular weight of approximately 370 Da. Its structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

Typical of diterpenoids. These include:

  • Esterification: The lactone group can undergo hydrolysis or transesterification reactions, which can be utilized to modify its properties for drug design.
  • Reduction: The compound can be reduced to form various derivatives, which may exhibit altered biological activities.
  • Oxidation: Oxidative transformations can also occur, potentially enhancing its reactivity and interaction with biological systems.

These reactions are crucial for understanding the compound's stability and reactivity in biological environments .

Research has demonstrated that 15-oxospiramilactone exhibits significant biological activities:

  • Mitochondrial Fusion Induction: It promotes mitochondrial fusion by inhibiting the deubiquitinase USP30, leading to increased non-degradative ubiquitination of mitofusins Mfn1 and Mfn2. This action restores mitochondrial morphology and function, which is vital for cellular health .
  • Wnt Signaling Pathway Modulation: The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in various cancers and developmental processes. This inhibition occurs through interference with Wnt3a or lithium chloride-stimulated reporter activity in cell lines .
  • Neuroprotective Effects: Given its role in mitochondrial dynamics, it may have potential applications in treating neurodegenerative diseases where mitochondrial dysfunction is a hallmark .

The synthesis of 15-oxospiramilactone typically involves several steps, including:

  • Extraction from Natural Sources: Initial isolation from plant sources known to produce related diterpenoids.
  • Chemical Modifications: Semi-synthetic methods are employed to introduce specific functional groups or modify existing ones. Common reagents include:
    • Thionyl chloride for chlorination
    • Pyridine as a solvent
    • Dimethyl sulfoxide for oxidation reactions
  • Purification: Techniques such as chromatography are used to purify the final product from by-products and unreacted materials .

15-Oxospiramilactone has several promising applications:

  • Pharmaceutical Development: Its ability to modulate mitochondrial dynamics positions it as a candidate for developing treatments for diseases characterized by mitochondrial dysfunction, such as Alzheimer's disease and Parkinson's disease.
  • Cancer Therapy: By inhibiting Wnt signaling, it may serve as a therapeutic agent in certain cancers where this pathway is aberrantly activated .
  • Research Tool: It can be used in laboratory settings to study mitochondrial functions and signaling pathways related to cellular health and disease mechanisms .

Studies on the interactions of 15-oxospiramilactone reveal its ability to bind selectively to various proteins involved in mitochondrial dynamics and cellular signaling:

  • Mitofusins (Mfn1 and Mfn2): Enhanced ubiquitination of these proteins leads to improved mitochondrial fusion.
  • USP30: The direct inhibition of this deubiquitinase by 15-oxospiramilactone is crucial for its biological effects on mitochondrial morphology .

These interactions highlight the compound's potential as a modulator of critical cellular processes.

Several compounds share structural similarities with 15-oxospiramilactone, each exhibiting unique properties:

Compound NameStructure TypeBiological ActivityUnique Features
SpiramilactoneDiterpenoidAntimicrobial propertiesNatural product with traditional medicinal uses
Taxol (Paclitaxel)DiterpenoidAnticancer agentKnown for its role in cancer therapy
ForskolinDiterpeneActivates adenylate cyclaseIncreases cyclic AMP levels
Ginkgolide BDiterpeneNeuroprotective effectsDerived from Ginkgo biloba with antioxidant properties

15-Oxospiramilactone stands out due to its specific action on mitochondrial dynamics and Wnt signaling modulation, making it a unique candidate for therapeutic development compared to other diterpenoids that may not target these pathways directly .

Molecular Structure and Stereochemistry

15-Oxospiramilactone represents a complex diterpenoid derivative characterized by a pentacyclic framework with the molecular formula C20H26O4 [1]. The compound is a semi-synthetic derivative obtained through oxidation of spiramilactone, originally isolated from Spiraea japonica (Rosaceae) [6] [16]. The molecular structure features a highly intricate cage-like architecture typical of atisine-type natural products with a C20 skeleton [6].

X-ray Crystallography Analysis

While direct X-ray crystallographic data for 15-oxospiramilactone has not been extensively reported in the literature, X-ray crystallography represents the gold standard for definitive structural determination of complex organic molecules [4]. X-ray crystallography provides unambiguous three-dimensional atomic positions and enables precise determination of bond lengths, bond angles, and absolute stereochemistry [4]. For diterpenoid compounds of similar complexity, X-ray crystallographic analysis typically reveals detailed information about ring conformations, intermolecular interactions, and crystal packing arrangements [31]. The technique involves measuring angles and intensities of X-ray diffraction patterns to produce three-dimensional pictures of electron density within crystals [4].

Stereocenters and Conformational Analysis

15-Oxospiramilactone contains multiple stereocenters with defined absolute configuration as indicated by its systematic IUPAC name: (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione [1] [10]. The compound exhibits seven stereocenters, which contribute to its rigid three-dimensional structure and specific biological activity [1]. The stereochemical configuration is critical for the compound's interaction with biological targets, as demonstrated by structure-activity relationship studies showing that derivatives lacking specific stereochemical features lose biological activity [6]. The conformational analysis reveals a highly constrained molecular framework due to the pentacyclic ring system, which limits rotational freedom and maintains a specific spatial arrangement of functional groups [1].

Three-Dimensional Structure and Modeling

Molecular modeling studies of 15-oxospiramilactone reveal a complex three-dimensional architecture with a rigid pentacyclic framework [25]. The three-dimensional structure contains interconnected ring systems that create a cage-like molecular geometry [25]. Computational modeling techniques, including molecular mechanics and quantum chemical calculations, can provide insights into the preferred conformations and electronic properties of the molecule [23]. The compound's three-dimensional structure is characterized by the presence of bridged ring systems that create a highly constrained molecular framework with limited conformational flexibility [1].

Physicochemical Characteristics

Molecular Formula and Weight Determination

The molecular formula of 15-oxospiramilactone has been definitively established as C20H26O4 through high-resolution mass spectrometry and elemental analysis [1] [16]. The molecular weight is precisely determined to be 330.42 grams per mole [9] [10]. The compound exhibits characteristic mass spectral fragmentation patterns consistent with its diterpenoid structure, including a molecular ion peak at m/z 330 and a base peak at m/z 312 corresponding to loss of water [16]. The molecular composition indicates the presence of four oxygen atoms incorporated into various functional groups including hydroxyl, ketone, and lactone functionalities [1].

PropertyValue
Molecular FormulaC20H26O4
Molecular Weight330.42 g/mol
CAS Number1053172-87-4
PubChem CID90671718
Melting Point160-165°C
Optical Rotation[α]D10 -63.7 (c 0.10, CHCl3)

Solubility Profile and Partition Coefficients

15-Oxospiramilactone demonstrates good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [10]. The compound shows limited aqueous solubility, which is typical for diterpenoid natural products with extensive hydrophobic character [10]. Partition coefficient studies are essential for understanding the compound's lipophilicity and potential for biological membrane permeation [11]. The octanol-water partition coefficient provides crucial information about environmental distribution and biodegradation potential by microorganisms [11]. Solubility parameters indicate that the compound requires organic solvent systems for effective dissolution and handling in laboratory applications [10].

Stability Parameters and Degradation Pathways

The stability profile of 15-oxospiramilactone indicates optimal storage conditions at -20°C in desiccated form to maintain chemical integrity [9] [10]. The compound exhibits characteristic degradation patterns under various environmental conditions, with the ketone functionalities being particularly susceptible to reduction reactions [6]. Storage stability studies recommend preparation of stock solutions immediately prior to use, with potential for several months of stability when properly stored below -20°C [10]. The lactone ring system may be susceptible to hydrolysis under basic conditions, while the hydroxyl group at position 8 may undergo oxidation or esterification reactions [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 15-oxospiramilactone through analysis of both proton and carbon environments [16]. The technique exploits the magnetic properties of atomic nuclei to determine molecular structure, with chemical shifts providing information about the electronic environment of individual atoms [15]. NMR spectroscopy is particularly valuable for diterpenoid compounds due to its ability to distinguish between different carbon and hydrogen environments in complex molecular frameworks [15].

2.3.1.1. 1H-NMR Analysis

The proton Nuclear Magnetic Resonance spectrum of 15-oxospiramilactone in deuterated chloroform at 400 MHz reveals characteristic signals that confirm the molecular structure [16]. Key diagnostic proton signals include a three-proton singlet at δ 0.92 assigned to the methyl group H-18, and distinctive signals for the hydroxyl-bearing proton H-7 appearing as a double doublet at δ 4.10 with coupling constants J = 4.2 and 11.9 Hz [16]. The exomethylene group displays characteristic signals at δ 5.23 (d, J = 1.5 Hz, H-17a) and δ 5.93 (d, J = 1.5 Hz, H-17b), confirming the presence of the terminal alkene functionality [16]. Additional signals for the lactone ring protons H-19a and H-19b appear at δ 4.07 and δ 4.23 respectively, showing characteristic geminal coupling patterns [16].

1H NMR Signal (400 MHz, CDCl3)Assignment
0.92 (3H, s)H-18
4.07 (1H, d, J = 11.6 Hz)H-19a
4.10 (1H, dd, J = 4.2, 11.9 Hz)H-7
4.23 (1H, dd, J = 2.3, 11.6 Hz)H-19b
5.23 (1H, d, J = 1.5 Hz)H-17a
5.93 (1H, d, J = 1.5 Hz)H-17b
2.3.1.2. 13C-NMR Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy at 100 MHz in deuterated chloroform provides detailed information about the carbon framework of 15-oxospiramilactone [16]. The spectrum reveals twenty distinct carbon signals consistent with the C20 molecular formula [16]. Critical carbon signals include the ketone carbon C-15 at δ 205.1, characteristic of the carbonyl functionality that defines this oxo-derivative [16]. The quaternary carbon C-16 appears at δ 147.9, indicating the exomethylene carbon environment [16]. Additional significant signals include the hydroxyl-bearing carbon C-7 at δ 69.8 and the lactone carbonyl C-20 at δ 174.2 [16]. The complete carbon framework shows signals ranging from aliphatic methylenes and methines to quaternary carbons and carbonyl functionalities [16].

2.3.1.3. 2D-NMR Techniques

Two-dimensional Nuclear Magnetic Resonance techniques provide advanced structural analysis capabilities for complex molecules like 15-oxospiramilactone [17]. These methods include Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC) [17]. 2D-NMR experiments enhance resolution by spreading signals across two frequency dimensions, facilitating identification of correlations between different nuclei within the molecule [17]. These techniques are particularly valuable for determining connectivity patterns, spatial proximity relationships, and dynamic interactions in complex diterpenoid structures [17].

Mass Spectrometry

Mass spectrometry analysis of 15-oxospiramilactone provides molecular weight confirmation and fragmentation pattern information [16]. Electron Impact Mass Spectrometry reveals a molecular ion peak at m/z 330 with 56% relative intensity, confirming the molecular weight [16]. The base peak appears at m/z 312, corresponding to loss of water from the molecular ion [16]. Additional characteristic fragments include peaks at m/z 284 (55% intensity), m/z 238 (15% intensity), and m/z 210 (17% intensity), providing structural information about fragmentation pathways [16]. The fragmentation pattern is consistent with typical diterpenoid mass spectral behavior, including losses of water, formaldehyde, and various alkyl fragments [16].

Fragment (m/z)Relative Intensity (%)Assignment
33056[M]+
312100[M-H2O]+
28455Fragment
23815Fragment
21017Fragment
19722Fragment

Infrared and UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 15-oxospiramilactone in chloroform demonstrates characteristic absorption at λmax 240 nm with log ε 3.71, indicating the presence of conjugated carbonyl systems [16]. UV-Visible spectroscopy measures discrete wavelengths of ultraviolet or visible light absorbed by the sample, providing information about electronic transitions and chromophoric groups [21]. The absorption maximum at 240 nm is consistent with n→π* transitions of the carbonyl functionalities present in the molecule [16]. Infrared spectroscopy would be expected to show characteristic absorption bands for hydroxyl groups (3200-3600 cm-1), carbonyl groups (1650-1750 cm-1), and carbon-carbon double bonds (1600-1680 cm-1), though specific infrared data for 15-oxospiramilactone has not been extensively reported [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

358.2144

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: He X, Zhang W, Yan C, Nie F, Li C, Liu X, Fei C, Li S, Song X, Jia Y, Zeng R, Wu D, Pan W, Hao X, Li L. Chemical biology reveals CARF as a positive regulator of canonical Wnt signaling by promoting TCF/β-catenin transcriptional activity. Cell Discov. 2017 Jan 31;3:17003. doi: 10.1038/celldisc.2017.3. eCollection 2017. PubMed PMID: 28417011; PubMed Central PMCID: PMC5387711.
2: Wang W, Liu H, Wang S, Hao X, Li L. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis. Cell Res. 2011 May;21(5):730-40. doi: 10.1038/cr.2011.30. Epub 2011 Feb 15. PubMed PMID: 21321609; PubMed Central PMCID: PMC3203668.

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